1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of MPPI includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving MPPI are not detailed in the retrieved sources, compounds with a pyrrolidine ring have been shown to exhibit bioactivity against certain kinases .Scientific Research Applications
Alpha v Beta 3 Antagonists in Osteoporosis
Researchers Hutchinson et al. (2003) investigated compounds as potent antagonists of the alpha(v)beta(3) receptor, specifically for the prevention and treatment of osteoporosis. They developed a series of compounds with excellent in vitro profiles and significant unbound fractions in human plasma, showing efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
Antiulcer Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. They explored compounds for their antisecretory and cytoprotective properties in models of gastric ulcers (Starrett et al., 1989).
Antibacterial Activity Against Gram-negative Organisms
Genin et al. (2000) prepared a series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents. These compounds demonstrated good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
Synthesis of Antibacterial Pyrazolopyrimidine Derivatives
Rahmouni et al. (2014) explored the synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity. The synthesized compounds showed significant results (Rahmouni et al., 2014).
Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized and evaluated a series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management (Gupta et al., 2020).
Hypoglycemic Activity
Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones as analogues of the hypoglycemic compound rosiglitazone. The series was evaluated for its effect on insulin-induced adipocyte differentiation and hypoglycemic activity (Oguchi et al., 2000).
Synthesis of Low-Cost Emitters
Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds showed potential as low-cost emitters with large Stokes' shifts and were characterized for their optical properties (Volpi et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives to test for antiarrhythmic and antihypertensive activity. They also examined their adrenolytic properties, finding several compounds with strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-21-10-11(15-4-3-14-10)22-9-2-6-17(8-9)13(20)18-7-5-16-12(18)19/h3-4,9H,2,5-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXICUWVNUVUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.